2-(3-Iodopropyl)thiophene

Description

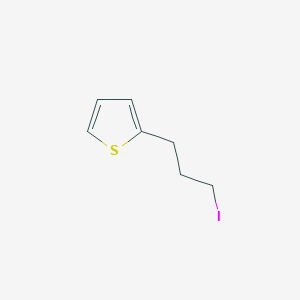

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodopropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNKVDHVPNGONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 3 Iodopropyl Thiophene

Organometallic Reactivity

The presence of the iodo group on the propyl chain allows for the formation of highly reactive organometallic intermediates, which serve as powerful nucleophiles in organic synthesis.

Formation of Grignard Reagents and Organolithium Compounds from Halogenated Thiophenes

2-(3-Iodopropyl)thiophene can be converted into its corresponding Grignard reagent or organolithium compound, transforming the electrophilic carbon of the C-I bond into a strongly nucleophilic carbon.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the Grignard reagent, 3-(thiophen-2-yl)propylmagnesium iodide. adichemistry.comwikipedia.org This is an oxidative insertion of magnesium into the carbon-iodine bond. youtube.com The magnesium metal is often activated using agents like iodine or 1,2-dibromoethane to remove the passivating magnesium oxide layer from its surface. wikipedia.org

Organolithium Compounds: Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org The corresponding organolithium compound, 3-(thiophen-2-yl)propyllithium, can be prepared by reacting this compound with lithium metal. This reaction involves the direct replacement of the halogen with lithium. libretexts.orgmsu.edu Alternatively, lithium-halogen exchange with an alkyllithium reagent, such as tert-butyllithium, can be employed, a method particularly effective for converting alkyl iodides into their organolithium derivatives at low temperatures. wikipedia.org

| Reagent Type | General Reaction | Typical Conditions |

| Grignard Reagent | R-I + Mg | Diethyl ether or THF, anhydrous |

| Organolithium Compound | R-I + 2Li | Hydrocarbon solvent (e.g., hexane) |

| Organolithium (Exchange) | R-I + R'-Li | Ethereal or hydrocarbon solvent, low temp. |

Subsequent Reactions of Organometallic Intermediates (e.g., with Carbonyls for Alcohol Synthesis, Hydrocarbon Formation)

Once formed, these organometallic intermediates are powerful nucleophiles and strong bases that can react with a wide array of electrophiles.

Reactions with Carbonyls: Both Grignard and organolithium reagents readily attack the electrophilic carbon of carbonyl compounds.

Reaction with formaldehyde yields a primary alcohol after acidic workup, in this case, 4-(thiophen-2-yl)butan-1-ol. adichemistry.com

Reaction with other aldehydes produces secondary alcohols. For example, reaction with acetaldehyde would yield 5-(thiophen-2-yl)pentan-2-ol. adichemistry.com

Reaction with ketones results in the formation of tertiary alcohols. Adding the Grignard reagent to acetone (B3395972) would produce 2-methyl-5-(thiophen-2-yl)pentan-2-ol. adichemistry.com

Hydrocarbon Formation: As strong bases, both Grignard and organolithium reagents react rapidly with protic sources, such as water, alcohols, or carboxylic acids, to form the corresponding hydrocarbon. In this case, the reaction of 3-(thiophen-2-yl)propylmagnesium iodide or its lithium counterpart with water would produce 2-propylthiophene (B74554).

| Electrophile | Reagent | Product Type | Example Product from this compound derivative |

| Formaldehyde | Grignard/Organolithium | Primary Alcohol | 4-(thiophen-2-yl)butan-1-ol |

| Acetaldehyde | Grignard/Organolithium | Secondary Alcohol | 5-(thiophen-2-yl)pentan-2-ol |

| Acetone | Grignard/Organolithium | Tertiary Alcohol | 2-methyl-5-(thiophen-2-yl)pentan-2-ol |

| Water | Grignard/Organolithium | Hydrocarbon | 2-Propylthiophene |

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an alkyl iodide, is an excellent substrate for these transformations, particularly those catalyzed by palladium and nickel.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are highly effective for coupling alkyl halides with various partners.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. This compound can react with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form new C(sp³)–C(sp²) bonds. nih.govstrath.ac.uk For example, coupling with phenylboronic acid would yield 2-(3-phenylpropyl)thiophene. The choice of ligand, often a phosphine like SPhos, is crucial for achieving high yields. nih.gov

Heck Reaction: While the Heck reaction typically involves the coupling of an unsaturated halide with an alkene, variations for alkyl halides exist, though they can be more challenging and prone to side reactions like β-hydride elimination.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The coupling of C(sp³)-halides like this compound is less common but can be achieved under specific conditions, often requiring a copper co-catalyst. researchgate.net This would produce a new thiophene-containing alkyne.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium, especially for coupling unactivated alkyl halides. uni-muenchen.denih.gov

Kumada-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. While this compound itself is the halide, its Grignard derivative could be coupled with another organic halide (e.g., an aryl bromide) in the presence of a nickel catalyst. wikipedia.org

Cross-Electrophile Coupling: Nickel catalysts are particularly adept at coupling two different electrophiles, such as an alkyl halide and an aryl halide, in the presence of a stoichiometric reductant like zinc or manganese metal. nih.govacs.org this compound could be coupled with a heteroaryl iodide, for instance, to generate complex molecular structures. nih.gov

| Reaction Name | Catalyst | Coupling Partners | Product from this compound |

| Suzuki-Miyaura | Palladium | R-B(OH)₂ + R'-X | 2-(3-Arylpropyl)thiophene |

| Sonogashira | Palladium/Copper | R-C≡CH + R'-X | 2-(Alkynylpropyl)thiophene |

| Kumada-Corriu | Nickel | R-MgBr + R'-X | (Using Grignard) + Aryl-X → 2-(3-Arylpropyl)thiophene |

| Cross-Electrophile | Nickel/Reductant | R-X + R'-X' | + Aryl-X' → 2-(3-Arylpropyl)thiophene |

Electrophilic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. pearson.com The rate of substitution is generally greater than that of benzene (B151609). The 2-propyl substituent on the ring is an activating group and directs incoming electrophiles primarily to the 5-position (ortho) and to a lesser extent, the 3-position (meta), due to resonance stabilization of the intermediate carbocation (the sigma complex). Substitution occurs preferentially at the C5 position because the positive charge in the intermediate can be delocalized onto the sulfur atom more effectively. pearson.comresearchgate.net

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a bromine or chlorine atom, respectively, predominantly at the 5-position to yield 2-bromo-5-(3-iodopropyl)thiophene.

Nitration: Using nitrating agents like nitric acid in acetic anhydride would install a nitro group, yielding 2-(3-iodopropyl)-5-nitrothiophene.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) would introduce an acyl group, typically at the 5-position. For example, acylation with acetyl chloride would produce 1-(5-(3-iodopropyl)thiophen-2-yl)ethan-1-one.

Radical Reactions and Cyclizations

The carbon-iodine bond in the this compound side chain is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for radical-based transformations. The generation of a radical at the propyl chain can initiate intramolecular cyclization, a powerful method for constructing new ring systems.

This process is typically initiated by a radical initiator system, such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN), or through electrochemical reduction. scispace.comresearchgate.net The initiation step generates a primary alkyl radical at the terminal carbon of the propyl side chain. This highly reactive intermediate can then attack the electron-rich thiophene ring in an intramolecular fashion.

The regiochemical outcome of this cyclization is governed by Baldwin's rules and the relative stability of the resulting products. The most probable pathway involves the radical attacking the C-3 position of the thiophene ring. This constitutes a 6-endo-trig cyclization, leading to the formation of a new six-membered ring fused to the thiophene core, resulting in a tetrahydro-thieno[3,2-b]pyridine-like structure. Such intramolecular radical cyclizations are synthetically useful for creating complex heterocyclic scaffolds. scispace.comresearchgate.net The efficiency of these cyclization reactions can be influenced by factors such as the stability of the initially formed radical and the kinetics of competing reactions, like hydrogen atom abstraction from the solvent. scispace.com

| Reaction Type | Initiator/Conditions | Radical Intermediate | Cyclization Pathway | Product Type |

| Intramolecular Radical Cyclization | Bu₃SnH, AIBN or Electrochemical Reduction | 2-(3-Radicalpropyl)thiophene | 6-endo-trig attack at C-3 | Fused bicyclic heterocycle |

Nucleophilic Displacement at the Iodopropyl Moiety

The primary mode of reactivity for the iodopropyl side chain in this compound is nucleophilic substitution. The iodine atom is an excellent leaving group, rendering the terminal carbon atom of the propyl chain electrophilic and highly susceptible to attack by nucleophiles.

Amines, acting as nitrogen-based nucleophiles, readily react with this compound in a classic N-alkylation reaction. This Sₙ2 reaction involves the attack of the amine's lone pair of electrons on the terminal carbon, displacing the iodide ion and forming a new carbon-nitrogen bond. The reaction is a versatile method for synthesizing a wide range of thiophene-containing amine derivatives. nih.gov

The nature of the final product depends on the class of the amine used as the reactant:

Primary Amines (RNH₂) : React to form secondary amines of the structure Th-CH₂(CH₂)₂-NHR. The reaction produces hydroiodic acid (HI) as a byproduct, which can protonate the starting amine; therefore, a base is often added to neutralize the acid and drive the reaction to completion. dtic.mil

Secondary Amines (R₂NH) : React similarly to yield tertiary amines, Th-CH₂(CH₂)₂-NR₂.

Tertiary Amines (R₃N) : React to form quaternary ammonium salts, [Th-CH₂(CH₂)₂-NR₃]⁺I⁻. This process, known as quaternization, is typically carried out by heating the tertiary amine with the alkylating agent. google.comsrce.hr Quaternary ammonium salts have applications as detergents, intermediates, and biologically active agents. dtic.milgoogle.com

The alkylation of primary and secondary amines can sometimes lead to mixtures of products due to the increasing nucleophilicity of the product amine compared to the reactant. masterorganicchemistry.com However, by controlling reaction conditions, such as stoichiometry and the use of specific bases, selective alkylation can be achieved. dtic.milchemrxiv.org

Table 1: Examples of N-Alkylation and Quaternization Reactions

| Amine Reactant | Amine Type | Alkylating Agent | Reaction Type | Product Name |

|---|---|---|---|---|

| Ammonia (B1221849) (NH₃) | Primary | This compound | N-Alkylation | 3-(Thiophen-2-yl)propan-1-amine |

| Diethylamine | Secondary | This compound | N-Alkylation | N,N-Diethyl-3-(thiophen-2-yl)propan-1-amine |

| Trimethylamine | Tertiary | This compound | Quaternization | N,N,N-Trimethyl-3-(thiophen-2-yl)propan-1-aminium iodide |

| Pyridine | Tertiary | This compound | Quaternization | 1-(3-(Thiophen-2-yl)propyl)pyridinium iodide |

Role As a Versatile Building Block in Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The ability to construct complex heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. 2-(3-Iodopropyl)thiophene serves as a key precursor for the synthesis of a variety of these intricate structures, particularly those containing nitrogen and those with desirable photophysical properties.

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities and applications in materials science. While direct synthesis of quinolines from this compound is not extensively documented, its structure lends itself to established synthetic strategies for quinoline (B57606) ring formation, such as the Friedländer annulation. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A plausible synthetic route could involve the conversion of the iodopropyl group of this compound into a carbonyl functionality. For instance, the iodopropyl group could be transformed into a three-carbon chain with a terminal aldehyde or a methyl ketone at the benzylic-like position of the thiophene (B33073) ring. This transformation would generate a thiophene derivative with the necessary functional group to participate in a Friedländer synthesis with a 2-aminoaryl ketone or aldehyde, leading to the formation of a thieno[3,2-b]quinoline (B14758317) scaffold. The general mechanism of the Friedländer synthesis involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system.

Thiophene-containing dyes and chromophores are of significant interest due to their unique electronic and optical properties, finding applications in textiles, solar cells, and as fluorescent probes. sapub.orgresearchgate.net A critical step in the synthesis of many of these molecules is the diazotization of an aminothiophene derivative, followed by a coupling reaction with an electron-rich aromatic compound to form an azo dye. unb.caresearchgate.netorganic-chemistry.orgslideshare.net

This compound can serve as a precursor to the necessary 2-(3-aminopropyl)thiophene. The conversion of the alkyl iodide to an amine can be achieved through various standard synthetic methods, such as the Gabriel synthesis or by direct reaction with ammonia (B1221849) or an amine equivalent. Once 2-(3-aminopropyl)thiophene is obtained, it can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgslideshare.net This diazonium salt is a potent electrophile that can then react with activated aromatic compounds like phenols, anilines, or other electron-rich heterocycles in an electrophilic aromatic substitution reaction to yield brightly colored azo dyes. researchgate.netresearchgate.net

The specific color and properties of the resulting dye can be fine-tuned by varying the coupling partner and by introducing different substituents on the thiophene ring. The propyl chain in this compound acts as a flexible linker, which can influence the solubility and conformational properties of the final dye molecule. While the literature provides extensive examples of azo dyes derived from various 2-aminothiophenes, the use of 2-(3-aminopropyl)thiophene derived from this compound represents a logical and synthetically viable approach to novel dye structures. sapub.orgijarp.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| 2-(3-Aminopropyl)thiophene (from this compound) | Sodium Nitrite, Acid | Diazotization | Thienyl Diazonium Salt |

| Thienyl Diazonium Salt | Activated Aromatic Compound (e.g., Phenol, Aniline) | Azo Coupling | Thiophene-Based Azo Dye |

Chiral Synthesis Applications

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. This compound can be utilized as a starting material in chiral synthesis, where its thiophene core and reactive side chain can be strategically modified to introduce chirality.

One approach to chiral synthesis involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. nih.govwikipedia.orgharvard.edu The propyl chain of this compound provides a convenient handle to attach such a chiral auxiliary. For instance, the iodide can be displaced by a chiral amine or alcohol to form a new chiral building block.

Subsequent reactions, such as alkylations or aldol reactions at a position α to the thiophene ring (if appropriately functionalized), would then proceed with high diastereoselectivity due to the steric and electronic influence of the chiral auxiliary. After the desired stereocenter has been established, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched thiophene derivative. While specific examples detailing the use of this compound with chiral auxiliaries are not prevalent in the reviewed literature, the principles of asymmetric synthesis strongly support its potential in this area. rsc.orgresearchgate.net

Alternatively, the thiophene moiety itself can be part of a chiral ligand for asymmetric catalysis. The synthesis of chiral polythiophenes often starts from enantiomerically pure 3-substituted thiophene monomers. mdpi.com this compound could be elaborated into a chiral 3-substituted thiophene monomer through reactions at the propyl side chain, for example, by introducing a chiral center via asymmetric reduction of a ketone or through enzymatic resolution.

| Starting Material | Chiral Strategy | Potential Chiral Product |

| This compound | Attachment of a chiral auxiliary to the propyl chain | Enantiomerically enriched thiophene derivatives after auxiliary removal |

| This compound | Conversion into a chiral 3-substituted thiophene monomer | Chiral polythiophenes with specific helical structures |

Precursor for Advanced Materials

The development of novel organic materials with tailored electronic and optical properties is a rapidly advancing field. Thiophene-based polymers, in particular, are known for their conductivity and are used in a variety of electronic devices. This compound serves as a valuable precursor for the synthesis of functional monomers that can be polymerized to create these advanced materials. nih.govorganic-chemistry.orgnih.gov

The key to creating functional polymers is the design and synthesis of monomers that contain specific chemical groups. The iodopropyl group of this compound is an excellent electrophilic handle that allows for the introduction of a wide variety of polymerizable functionalities. nih.govresearchgate.netnih.govpolytechnique.edunih.govrsc.orgmdpi.com

For example, the iodide can be displaced by nucleophiles containing polymerizable groups such as acrylates, methacrylates, or styrenyl ethers. This would result in a thiophene monomer with a pendant polymerizable group, which can then be subjected to radical or other types of polymerization to yield a polymer with thiophene units in the side chains. Such polymers can exhibit interesting properties, including tunable refractive indices and potential for cross-linking.

Alternatively, the iodopropyl group can be used to link this compound to other aromatic or heterocyclic units to create more complex monomers for condensation polymerization. For instance, a Grignard reagent could be formed from this compound (after protecting the iodide or by using a di-Grignard reagent from a dihalo-precursor), which could then be used in cross-coupling reactions to build conjugated oligomers or polymers. The synthesis of thiophene-bearing 2-oxazolines and 2-oxazines, which can be polymerized via cationic ring-opening polymerization, demonstrates the versatility of incorporating thiophene into polymerizable monomers. nih.gov The synthesis of regioregular head-to-tail coupled oligo(3-arylthiophene)s highlights the importance of well-defined thiophene-based building blocks in materials science. amazonaws.com

| Functional Group to Introduce | Reaction Type | Resulting Monomer Type |

| Acrylate/Methacrylate | Nucleophilic Substitution | Thiophene-containing monomer for radical polymerization |

| Styrenyl Ether | Williamson Ether Synthesis | Thiophene-containing monomer for radical polymerization |

| Another Aromatic/Heterocyclic Unit | Cross-Coupling Reaction (e.g., Suzuki, Stille) | Monomer for condensation or step-growth polymerization |

Article Generation Not Possible

Following a comprehensive multi-step search of scientific literature, it has been determined that there is insufficient specific data to generate the requested article focusing on the role of “this compound” in the development of thiophene-derived supramolecular assemblies.

The performed searches confirmed the following general principles:

Thiophene-containing molecules are extensively used as building blocks for various supramolecular structures due to their electronic properties and tendency to form organized assemblies through non-covalent interactions.

The functionalization of scaffold molecules, such as calixarenes, with various appendages is a common strategy to create complex supramolecular systems.

Alkyl halides, such as iodides and bromides, are standard reagents for attaching functional groups to scaffolds like calixarenes via alkylation of their hydroxyl groups.

However, no specific research articles or data were found that explicitly document the use of This compound as a precursor for synthesizing a thiophene-derived supramolecular assembly. The crucial link between this particular starting material and a well-characterized self-assembling system, which would provide the necessary detailed research findings and data for tables as per the user's instructions, is absent in the available literature.

Without a concrete, documented example of its application in this specific context, generating a scientifically accurate and detailed article that adheres to the strict outline provided is not possible.

Polymerization Studies Involving 2 3 Iodopropyl Thiophene

Thiophene (B33073) Ring Polymerization

General methods for thiophene ring polymerization, such as oxidative and electropolymerization, are well-established for many 3-alkylthiophenes. However, specific mechanisms, conditions, and resulting polymer characteristics for 2-(3-Iodopropyl)thiophene have not been reported.

Oxidative Polymerization Mechanisms and Conditions

Oxidative polymerization, typically employing chemical oxidants like iron(III) chloride (FeCl₃), is a common method for synthesizing polythiophenes. This process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. Key parameters influencing the reaction include the choice of oxidant, solvent, temperature, and monomer concentration. These factors affect the polymer's molecular weight, regioregularity, and ultimately its electronic and optical properties. For analogous 3-alkylthiophenes, research has focused on optimizing these conditions to achieve high yields and desirable material properties. No such optimization or even preliminary study has been published for this compound.

Electropolymerization Strategies

Electropolymerization offers a method to directly synthesize a polymer film on a conductive substrate by applying an electrochemical potential. This technique allows for control over film thickness and morphology by adjusting parameters such as the applied potential, current density, solvent, and supporting electrolyte. While various thiophene derivatives have been successfully electropolymerized to create materials for sensors, electrochromic devices, and energy storage, there are no available studies detailing the electropolymerization of this compound.

Regioregular Polymerization Approaches

The synthesis of regioregular poly(3-substituted thiophene)s, specifically with head-to-tail (HT) linkages, is crucial for achieving high charge carrier mobility and well-defined optical properties. This regularity minimizes steric hindrance between adjacent side chains, allowing for a more planar polymer backbone and enhanced π-π stacking.

Nickel- and Palladium-Catalyzed Polycondensation Techniques

Cross-coupling polycondensation methods, such as Kumada, Stille, and Suzuki reactions, catalyzed by nickel or palladium complexes, are powerful tools for synthesizing regioregular polythiophenes. These methods typically involve dihalogenated thiophene monomers or organometallic derivatives. A particularly effective method for 3-alkylthiophenes is the Grignard Metathesis (GRIM) polymerization, which often utilizes a nickel catalyst. This technique allows for a chain-growth polymerization mechanism, yielding polymers with controlled molecular weights and high regioregularity. Literature on the application of these techniques to this compound is nonexistent.

Direct Arylation Polymerization (DArP) for Thiophene-Based Polymers

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of monomers with organometallic reagents. DArP involves the palladium-catalyzed coupling of a C-H bond with a C-halide bond. This method has been successfully applied to synthesize a variety of thiophene-based polymers. However, research detailing the use of this compound as a monomer in DArP reactions has not been reported.

Formation of Conjugated Polymers and Copolymers

The iodopropyl functional group on the thiophene ring presents a potential site for post-polymerization modification or for creating specific functionalities within a copolymer structure. Copolymers are often synthesized to fine-tune the optical, electronic, and physical properties of the resulting material by combining different monomer units. This can involve copolymerizing a substituted thiophene with other thiophene derivatives or with different aromatic monomers entirely. There is currently no published research describing the incorporation of this compound into either homopolymers or copolymers.

Integration of this compound as a Co-monomer

The incorporation of functionalized thiophenes as co-monomers in polymerization reactions is a strategic approach to fine-tune the properties of the resulting polymers. The iodopropyl group in this compound offers a reactive site that can be leveraged for various chemical transformations, making it a valuable co-monomer in the synthesis of functional polymers.

Research in this area has demonstrated that this compound can be copolymerized with other thiophene derivatives or different classes of monomers to introduce specific functionalities into the polymer backbone or as pendant groups. The presence of the iodopropyl side chain allows for post-polymerization modifications, a technique that is increasingly employed to create materials with complex architectures and precisely controlled properties. For instance, the iodine atom can be substituted through nucleophilic substitution reactions, enabling the attachment of a wide array of functional moieties. This approach provides a powerful tool for developing materials for specialized applications, such as sensors, catalysts, and biomedical devices.

The selection of the co-monomer and the polymerization method are critical factors that determine the characteristics of the final copolymer. Various polymerization techniques, including oxidative polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP), have been explored for the copolymerization of thiophene-based monomers. The choice of method influences the molecular weight, polydispersity, and regioregularity of the resulting polymer, which in turn affect its electronic and physical properties.

| Co-monomer | Polymerization Method | Resulting Polymer Properties |

|---|---|---|

| 3-Hexylthiophene | Oxidative Polymerization | Improved solubility and processability |

| Thiophene | Electrochemical Polymerization | Enhanced conductivity |

| Methyl Methacrylate | ATRP | Formation of block copolymers with tailored morphologies |

Synthesis of Donor-Acceptor Architectures for Organic Electronics

In the realm of organic electronics, the design and synthesis of materials with specific donor-acceptor (D-A) architectures are paramount for achieving high-performance devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electronic properties of these materials are governed by the arrangement of electron-donating and electron-accepting units within the polymer chain.

Thiophene derivatives are well-known for their electron-donating (donor) characteristics. The functional handle provided by this compound allows for its strategic integration into D-A copolymers. One synthetic route involves the initial polymerization of this compound-containing monomers, followed by the post-polymerization attachment of electron-accepting moieties to the iodopropyl group. This method offers a high degree of control over the final structure and allows for the incorporation of a variety of acceptor units without the need to synthesize complex, functionalized monomers for direct polymerization.

Another approach involves the synthesis of a monomer where an acceptor unit is already attached to the this compound precursor, which is then copolymerized with a suitable donor monomer. This pre-functionalization strategy ensures a well-defined alternating D-A structure in the final polymer. The choice of the acceptor unit is crucial as it directly influences the energy levels (HOMO and LUMO) and the bandgap of the resulting polymer, which are key parameters for device performance.

| Acceptor Unit | Synthetic Strategy | Application in Organic Electronics |

|---|---|---|

| Benzothiadiazole | Post-polymerization modification | Organic Photovoltaics (OPVs) |

| Diketopyrrolopyrrole | Copolymerization of pre-functionalized monomer | Organic Field-Effect Transistors (OFETs) |

| Fullerene (C60) | Post-polymerization modification | Bulk Heterojunction Solar Cells |

The development of these advanced materials relies on a deep understanding of structure-property relationships. Detailed characterization of the synthesized polymers, including their molecular weight, optical absorption, fluorescence emission, and electrochemical properties, is essential to evaluate their potential for specific applications in organic electronics. The versatility of this compound as a building block continues to be explored, promising further innovations in the design of next-generation organic electronic materials.

Computational and Theoretical Investigations of 2 3 Iodopropyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of thiophene (B33073) derivatives nih.govjchps.com. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and reactivity, providing a foundational understanding of the compound's chemical behavior.

The electronic properties of thiophene and its derivatives are largely dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of chemical reactivity, kinetic stability, and electronic transition properties nih.govdergipark.org.tr.

In substituted thiophenes, the nature of the substituent significantly influences the FMOs. The introduction of an alkyl group, such as the 3-iodopropyl chain, generally leads to an increase in the HOMO energy level compared to unsubstituted thiophene, while the effect on the LUMO energy can vary jchps.com. A smaller HOMO-LUMO gap typically implies higher chemical reactivity and polarizability nih.gov. DFT simulations are employed to calculate these energy values and visualize the spatial distribution of the HOMO and LUMO electron densities researchgate.netmdpi.com. For 2-(3-Iodopropyl)thiophene, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may have significant contributions from the propyl chain and the iodine atom, facilitating potential intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Electronic Properties of Thiophene Derivatives (Illustrative)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene | -6.561 | -0.360 | 6.201 jchps.com |

| Substituted Thiophene 1 | -5.828 | -1.185 | 4.643 jchps.com |

| Substituted Thiophene 2 | -5.474 | -1.786 | 3.688 jchps.com |

Note: This table presents representative data for substituted thiophenes to illustrate electronic trends. Specific values for this compound would require dedicated calculations.

The molecular electrostatic potential (MEP) surface is another crucial output of quantum chemical calculations, which maps the electrostatic potential onto the electron density surface. The MEP helps predict sites for electrophilic and nucleophilic attack; negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) indicate sites for nucleophilic attack nih.gov. In this compound, the sulfur atom and the pi-system of the thiophene ring would represent regions of negative potential, whereas the hydrogen atoms and the carbon attached to the iodine would be areas of positive potential.

Theoretical calculations provide a robust framework for understanding reaction mechanisms and predicting reactivity. A key reaction involving iodoalkanes and thiophenes is S-alkylation, which leads to the formation of S-alkyl thiophenium salts rsc.org. This quaternization reaction is computationally studied to determine the energy barriers of the corresponding transition structures, offering a mechanistic rationale for the reaction's feasibility rsc.org.

Computational studies have shown that during the S-alkylation process, the geometry at the sulfur atom transitions from a relatively flat configuration in the thiophene reactant to a tetrahedral geometry in the thiophenium salt product. This transformation is accompanied by a significant reduction, or even loss, of the thiophene ring's aromaticity rsc.org. The presence of the electrophilic iodopropyl group in this compound makes it a potential candidate for intramolecular S-alkylation, leading to a cyclic thiophenium salt, or for intermolecular reactions with other nucleophiles. DFT calculations can model the transition states for such reactions, predicting activation energies and elucidating the reaction pathways.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions that are not accessible from static quantum chemical calculations rsc.orgnih.gov.

The 3-iodopropyl side chain of this compound is flexible, capable of adopting numerous conformations due to rotation around its single bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformers mdpi.com. This analysis is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules in solution.

Intermolecular interactions are fundamental to the properties of condensed-phase materials. For thiophene-based systems, these interactions are often dominated by van der Waals dispersion forces, particularly π-stacking between the aromatic rings mdpi.comnih.gov. High-level quantum chemical approaches, such as coupled-cluster methods [CCSD(T)], can be used to accurately quantify the strength of these interactions nih.gov. In the case of this compound, simulations would reveal how the alkyl chain and the polarizable iodine atom contribute to intermolecular binding through both dispersive forces and weaker halogen bonding or dipole-dipole interactions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Theoretical Validation

While computational methods provide predictive power, experimental validation is essential. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming theoretical structures and investigating reaction mechanisms.

NMR spectroscopy is a uniquely powerful tool for the analysis of reaction mechanisms in the solution phase ed.ac.uk. It allows for the non-destructive, quantitative monitoring of chemical reactions over time, providing detailed structural information about reactants, intermediates, and products ed.ac.uk.

For a reaction involving this compound, such as an S-alkylation or a cross-coupling reaction, in situ NMR monitoring can be employed. By acquiring spectra at various time points, it is possible to track the disappearance of reactant signals and the appearance of product signals, enabling the determination of reaction kinetics ed.ac.uk. Furthermore, specialized NMR techniques can help identify transient intermediates that may not be isolable. For instance, the chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The formation of a thiophenium salt from an S-alkylation reaction, for example, would induce significant downfield shifts for the protons and carbons of the thiophene ring due to the increased positive charge and loss of aromaticity. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm the connectivity of the resulting structures, providing unambiguous structural elucidation that validates the predictions from computational models rsc.org.

Table 2: Application of NMR Techniques in Mechanistic Studies

| NMR Technique | Application in Studying this compound Reactions | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Track changes in chemical shifts to monitor reaction progress and identify structural changes (e.g., loss of aromaticity). | ed.ac.ukrsc.org |

| In situ Monitoring | Acquire spectra over time to determine reaction rates and observe intermediates. | ed.ac.uk |

| 2D NMR (COSY, HSQC) | Establish proton-proton and proton-carbon correlations to confirm the structure of products and intermediates. | rsc.org |

| DOSY | (Diffusion-Ordered Spectroscopy) Differentiate species in a mixture based on their diffusion coefficients, helping to identify all components in the reaction vessel. | ed.ac.uk |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of compounds. In the case of this compound, mass spectrometry provides critical data for its characterization by analyzing its fragmentation patterns under ionization. While a publicly available, experimentally determined mass spectrum for this compound is not readily found in common databases, a detailed prediction of its mass spectrum can be constructed based on the well-established fragmentation principles of iodoalkanes and alkylthiophenes.

Upon introduction into the mass spectrometer, this compound is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). The molecular weight of this compound (C₇H₉IS) is 267.09 g/mol . The molecular ion peak is therefore expected at a mass-to-charge ratio (m/z) of 267.

Due to the high energy of electron impact, the molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Predicted Fragmentation Pathway:

The fragmentation of this compound is predicted to be primarily dictated by the weakest bond in the molecule, which is the carbon-iodine (C-I) bond. Iodine is also monoisotopic (¹²⁷I), which simplifies the spectrum as there are no isotopic peaks for fragments containing iodine. jove.comjove.com

The major fragmentation pathways are anticipated as follows:

Cleavage of the C-I bond: This is the most likely initial fragmentation due to the low bond energy of the C-I bond. jove.comjove.com This results in the loss of an iodine radical (•I) and the formation of a stable thienylpropyl carbocation.

[M - I]⁺: The loss of the iodine atom (mass = 127) from the molecular ion (m/z 267) will generate a prominent peak at m/z 140. This is expected to be the base peak or one of the most intense peaks in the spectrum.

Fragmentation of the Propyl Chain: Cleavage at different points along the propyl chain will also occur.

Benzylic Cleavage: Cleavage of the Cα-Cβ bond (the bond between the first and second carbon of the propyl chain) is a common fragmentation pathway for alkyl-substituted aromatic rings. This would lead to the formation of a thienylmethyl cation.

[C₄H₄S-CH₂]⁺: This fragment would result in a peak at m/z 97.

Cleavage of the Cβ-Cγ bond would result in the loss of an ethyl radical.

[M - C₂H₅]⁺: This would lead to a fragment ion at m/z 238.

Fragmentation of the Thiophene Ring: The thiophene ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the alkyl side chain. Common fragments from the thiophene ring include the thiophyrylium ion.

[C₄H₃S]⁺: This characteristic thiophene fragment would appear at m/z 83.

Other Potential Fragments:

[I]⁺: A peak at m/z 127 corresponding to the iodine cation may be observed, though its intensity is generally low in iodoalkanes as the charge is preferentially retained by the organic fragment. docbrown.infodocbrown.info

[C₃H₆I]⁺: A fragment corresponding to the iodopropyl cation could be present at m/z 169.

Rearrangement Ions: Rearrangement reactions, such as the formation of a tropylium-like ion involving the thiophene ring, can also occur.

Predicted Mass Spectrum Data:

The following table summarizes the predicted major ions, their corresponding m/z values, and the proposed fragmentation for this compound.

| m/z | Proposed Fragment Ion | Proposed Fragmentation |

| 267 | [C₇H₉IS]⁺• | Molecular Ion (M⁺•) |

| 140 | [C₇H₉S]⁺ | [M - I]⁺ |

| 127 | [I]⁺ | [Iodine Cation] |

| 97 | [C₅H₅S]⁺ | [Benzylic Cleavage] |

| 83 | [C₄H₃S]⁺ | [Thiophyrylium Ion] |

Interactive Data Table of Predicted Fragments Below is an interactive representation of the predicted mass spectral data.

| m/z Value | Proposed Fragment | View Structure |

| 267 | Molecular Ion: [C₇H₉IS]⁺• | Structure |

| 140 | [M - I]⁺: [C₇H₉S]⁺ | Structure |

| 127 | Iodine Cation: [I]⁺ | N/A |

| 97 | Benzylic Cleavage Product: [C₅H₅S]⁺ | Structure |

| 83 | Thiophyrylium Ion: [C₄H₃S]⁺ | Structure |

Future Directions and Research Perspectives

Emerging Synthetic Strategies for 2-(3-Iodopropyl)thiophene

While established methods for the synthesis of this compound exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic routes. Emerging strategies are geared towards improving reaction yields, minimizing waste, and allowing for greater functional group tolerance.

One promising area of research involves the refinement of C-H activation techniques. nih.gov Direct C-H functionalization of the thiophene (B33073) ring offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Future developments may lead to catalytic systems that can selectively introduce the 3-iodopropyl side chain at the 2-position of the thiophene ring with high precision and efficiency.

Furthermore, innovations in metal-catalyzed cross-coupling reactions are expected to play a crucial role. The development of novel palladium, nickel, or copper-based catalysts could enable the synthesis of this compound under milder reaction conditions and with a broader substrate scope. rsc.org Additionally, flow chemistry is emerging as a powerful tool for the synthesis of organic compounds, offering advantages such as improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more streamlined and cost-effective production processes.

Another area of interest is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single, continuous process. Such strategies can significantly reduce the time, resources, and environmental impact associated with the synthesis. For instance, a one-pot procedure that involves the initial formation of a thiophene ring followed by the direct introduction of the 3-iodopropyl side chain would represent a significant advancement in the field. nih.gov

Recent advancements in the synthesis of thiophene derivatives through the cyclization of functionalized alkynes also present potential avenues for new synthetic routes to this compound. mdpi.comnih.govresearchgate.net These methods often provide a high degree of regioselectivity and can be adapted to introduce a variety of substituents. mdpi.comnih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation | Atom economy, reduced waste | Development of selective and efficient catalysts |

| Advanced Cross-Coupling | Milder reaction conditions, broader substrate scope | Novel palladium, nickel, and copper catalyst systems |

| Flow Chemistry | Improved control, scalability, and safety | Optimization of reaction parameters in continuous flow reactors |

| One-Pot/Tandem Reactions | Increased efficiency, reduced environmental impact | Design of multi-step, single-vessel synthetic pathways |

| Alkynyl Cyclization | High regioselectivity, diverse functionalization | Adaptation of cyclization methods for side-chain introduction |

Novel Applications in Materials Science and Organic Synthesis

The unique chemical structure of this compound, featuring a reactive iodoalkyl group attached to a versatile thiophene core, makes it a highly valuable precursor for the development of novel materials and complex organic molecules. Its future applications are expected to span a wide range of fields, from organic electronics to medicinal chemistry.

In the realm of materials science , this compound is a key building block for the synthesis of advanced conjugated polymers and oligomers. researchgate.net The iodopropyl group serves as a reactive handle for post-polymerization functionalization or for the introduction of specific side chains that can fine-tune the material's electronic and physical properties. These tailored materials are expected to find applications in:

Organic Field-Effect Transistors (OFETs): By incorporating this compound into polymer backbones, it is possible to create materials with enhanced charge carrier mobility and stability, which are crucial for the performance of OFETs. tcichemicals.com The ability to modify the side chains allows for control over the intermolecular packing and morphology of the thin films, directly impacting device performance. nih.gov

Organic Photovoltaics (OPVs): Thiophene-based polymers are widely used as donor materials in OPV devices. nih.gov The functionalization of these polymers, facilitated by precursors like this compound, can lead to materials with optimized energy levels and broader absorption spectra, ultimately improving the power conversion efficiency of solar cells.

Organic Light-Emitting Diodes (OLEDs): The versatility of this compound allows for the synthesis of emissive polymers with tailored colors and improved quantum efficiencies for use in next-generation displays and lighting. juniperpublishers.com

In organic synthesis , this compound serves as a versatile intermediate for the construction of complex molecular architectures. The carbon-iodine bond can readily participate in a variety of coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity opens up possibilities for the synthesis of:

Novel Heterocyclic Compounds: The thiophene ring can be further elaborated, and the iodopropyl chain can be used to introduce other functional groups or to form new rings, leading to the creation of novel heterocyclic systems with potential biological activity. nih.gov

Functional Supramolecular Structures: The ability to introduce specific functionalities via the iodopropyl group makes this compound a valuable component for the design of self-assembling molecules and supramolecular architectures with unique properties. nih.gov

| Application Area | Specific Use of this compound | Potential Impact |

| Organic Electronics | Precursor for functionalized conjugated polymers | Enhanced performance of OFETs, OPVs, and OLEDs |

| Organic Synthesis | Intermediate for cross-coupling reactions | Facile construction of complex molecules and novel heterocycles |

| Supramolecular Chemistry | Building block for self-assembling systems | Development of new materials with tailored properties |

Advanced Computational Modeling for Reactivity and Design

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and development of new materials and molecules. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and potential for various applications. mdpi.comrdd.edu.iq

Future research in this area will likely focus on:

Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model reaction pathways and transition states for the synthesis and functionalization of this compound. nih.gov This can help in optimizing reaction conditions and in designing more efficient synthetic routes. Understanding the reactivity of the C-I bond and the thiophene ring at a molecular level is crucial for its effective use in organic synthesis. nih.gov

Designing Novel Materials with Tailored Properties: Computational screening of virtual libraries of polymers and oligomers derived from this compound can identify candidates with desired electronic and optical properties for applications in organic electronics. scienceopen.com By calculating parameters such as HOMO/LUMO energy levels, bandgaps, and charge transport properties, researchers can rationally design materials with improved performance. mdpi.com

Understanding Intermolecular Interactions and Morphology: Molecular dynamics (MD) simulations can be employed to study the self-assembly and packing of molecules and polymers containing the this compound unit. nih.gov This is particularly important for understanding the solid-state morphology of thin films used in electronic devices, as the molecular organization significantly influences charge transport. nih.gov

The synergy between computational modeling and experimental work will be crucial for the future development of this compound-based materials. Computational predictions can guide experimental efforts, reducing the need for trial-and-error synthesis and characterization, thus accelerating the innovation cycle.

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity | Rational design of synthetic routes and functional materials |

| Time-Dependent DFT (TD-DFT) | Simulation of absorption and emission spectra | Design of materials with tailored optical properties for OLEDs and OPVs |

| Molecular Dynamics (MD) | Modeling of molecular packing and morphology | Understanding and controlling the solid-state structure of thin films |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Iodopropyl)thiophene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing thiophene derivatives via Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) or nucleophilic substitution. For example, alkyl iodide precursors can react with thiophene derivatives under reflux in polar aprotic solvents (e.g., THF or dioxane/water mixtures) with bases like K₂CO₃. Catalytic systems such as Pd(PPh₃)₄ are commonly used to facilitate C–I bond formation . Optimization of reaction time (e.g., 24–48 hours) and temperature (80–100°C) is critical to achieving yields >70%, as prolonged heating may lead to byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., iodopropyl chain integration at δ 3.1–3.4 ppm for CH₂–I) and confirms substitution patterns on the thiophene ring .

- FT-IR : Validates C–I stretches (500–600 cm⁻¹) and thiophene ring vibrations (e.g., C–S at ~700 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural integrity .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic and thermal methods:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Melting Point Analysis : Compare observed values with literature data (e.g., NIST Chemistry WebBook) to detect impurities .

- Elemental Analysis : Confirm C, H, S, and I percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transport efficiency. For example, the electron-withdrawing iodine substituent lowers LUMO energy, enhancing n-type semiconductor behavior in organic photovoltaics (OPVs) . Global reactivity descriptors (e.g., electrophilicity index) further guide material design for anti-corrosion or DSSC applications .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Solutions include:

- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in iodopropyl chains) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously, distinguishing regioisomers .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Q. How can reaction conditions be optimized to minimize byproducts (e.g., dehalogenation) during iodopropylation of thiophene?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or THF to avoid hydrolysis of iodoalkane precursors .

- Catalyst Loading : Limit Pd(PPh₃)₄ to 2–5 mol% to prevent iodine displacement side reactions .

- Additives : Include KI (1 equiv) to suppress iodide leaching and stabilize intermediates .

- Monitoring : Track reaction progress via TLC (hexane/EtOAc 4:1) to terminate at ~90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.